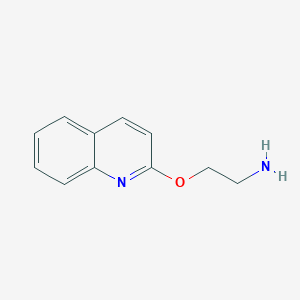

2-(2-Aminoethoxy)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-quinolin-2-yloxyethanamine |

InChI |

InChI=1S/C11H12N2O/c12-7-8-14-11-6-5-9-3-1-2-4-10(9)13-11/h1-6H,7-8,12H2 |

InChI Key |

MATCAPBNCQAQRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)OCCN |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminoethoxy)quinoline. The information presented is essential for researchers and professionals involved in drug discovery and development, offering critical data for predicting the compound's behavior in biological systems and guiding formulation strategies. Due to a lack of available direct experimental data for this specific molecule, predicted values from reputable computational models are provided.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are computationally predicted and should be considered as estimates.

| Property | Predicted Value | Data Source |

| Molecular Weight | 188.23 g/mol | ChemSpider |

| Melting Point | Not available | - |

| Boiling Point | 358.8 ± 22.0 °C at 760 mmHg | ChemSpider |

| Solubility | LogS: -2.5 (Moderately soluble) | ChemSpider |

| pKa (most basic) | 8.8 ± 0.1 | ChemSpider |

| logP (Octanol-Water Partition Coefficient) | 1.9 ± 0.3 | ChemSpider |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[1][2][3]

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.[6][7][8][9]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer). The two phases are pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.[10][11][12][13][14]

Visualizations

Physicochemical Property Determination Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.

As no specific signaling pathways involving this compound have been reported in the literature, a pathway diagram cannot be provided at this time. Further biological studies are required to elucidate its mechanism of action and potential molecular targets.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. datapdf.com [datapdf.com]

- 10. agilent.com [agilent.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. acdlabs.com [acdlabs.com]

- 13. mdpi.com [mdpi.com]

- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

2-(2-Aminoethoxy)quinoline CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS number for 2-(2-Aminoethoxy)quinoline has not been identified in public databases, this section outlines the properties of the closely related and well-documented compound, 2-Aminoquinoline, to provide a baseline for estimation.

Table 1: Physicochemical Properties of Related Compounds

| Property | 2-Aminoquinoline | 2-(2-Aminoethoxy)ethanol | Quinoline |

| CAS Number | 580-22-3[1][2] | 929-06-6[3] | 91-22-5 |

| Molecular Formula | C₉H₈N₂[2] | C₄H₁₁NO₂[3] | C₉H₇N |

| Molecular Weight | 144.17 g/mol [2] | 105.14 g/mol [3] | 129.16 g/mol |

| Appearance | Yellow to brown solid[1] | Colorless liquid[4] | Colorless, hygroscopic liquid |

| Melting Point | 128 - 130 °C[1] | -12.5 °C[4] | -15 °C |

| Boiling Point | 305 °C[1] | 218 - 224 °C[4] | 237 °C |

| Flash Point | Not available | 127 °C[4] | 101 °C[5] |

Safety and Handling

A definitive Safety Data Sheet (SDS) for this compound is not available. The safety profile must be inferred from the hazards associated with the quinoline and aminoethoxy functional groups.

Hazard Assessment

-

Quinoline Moiety: The quinoline core is classified as toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[5] It is also toxic to aquatic life with long-lasting effects.

-

Aminoethoxy Moiety (based on 2-(2-Aminoethoxy)ethanol): This component is a corrosive material.[6] Contact can lead to severe skin burns and eye damage. Inhalation may cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[6]

Table 2: GHS Hazard Statements for Related Compounds

| Compound | GHS Hazard Statements |

| Quinoline | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects) |

| 2-(2-Aminoethoxy)ethanol | H314 (Causes severe skin burns and eye damage) |

Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols are essential when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage to prevent skin contact.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Experimental Protocols: Synthesis of the Quinoline Core

A specific synthesis protocol for this compound is not described in the reviewed literature. However, several established methods for the synthesis of the quinoline scaffold can be adapted. The Friedländer synthesis is a common and effective method.

General Friedländer Synthesis of Quinolines

This protocol involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Reagents: Add the carbonyl compound containing an α-methylene group to the solution.

-

Catalysis: Slowly add the catalyst (e.g., potassium hydroxide, sulfuric acid) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the required reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary.

-

Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography to yield the purified quinoline derivative.

Caption: General workflow for the Friedländer synthesis of quinolines.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Known Biological Activities of Quinoline Derivatives

Quinoline derivatives have demonstrated a wide array of pharmacological effects, including:

-

Anticancer: Some derivatives exhibit cytotoxic activity against various cancer cell lines.[7][8]

-

Antimicrobial: The quinoline core is found in many antibacterial and antifungal agents.[9][10]

-

Antimalarial: Chloroquine and other quinoline-based drugs are cornerstones of antimalarial therapy.[8]

-

Anti-inflammatory: Certain quinoline compounds show potential as anti-inflammatory agents.[9]

-

Anticonvulsant: Some derivatives have been investigated for their anticonvulsant properties.[9]

Potential Mechanisms of Action

Based on the activities of other quinoline derivatives, potential mechanisms of action for this compound could involve:

-

Inhibition of PI3K/AKT/mTOR Pathway: Several studies have shown that quinoline derivatives can target and inhibit components of this crucial signaling pathway, which is often dysregulated in cancer.[7]

-

Inhibition of Heme Polymerization: In the context of malaria, quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to parasite death.

-

Modulation of Multidrug Resistance Proteins (MRPs): Some quinoline analogs have been shown to inhibit MRP2, a protein that contributes to drug resistance in cancer by exporting chemotherapeutic agents out of the cell.[11]

Caption: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for drug discovery, given the diverse biological activities associated with the quinoline core. However, a significant lack of empirical data necessitates a cautious and systematic approach to its investigation. Future research should prioritize the determination of its physicochemical properties, a comprehensive evaluation of its safety profile, and the development of a reliable synthetic route. Subsequent studies can then explore its biological activities and elucidate its specific mechanisms of action to unlock its therapeutic potential.

References

- 1. fishersci.com [fishersci.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-(2-Aminoethoxy)ethanol 98 929-06-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 6. nj.gov [nj.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-Aminoethoxy)quinoline, with a focus on its UV-Vis absorption and fluorescence properties. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this document presents data from structurally similar and electronically analogous quinoline derivatives. This approach allows for a robust estimation of its photophysical behavior and provides a solid foundation for experimental design.

Introduction to the Spectroscopic Properties of Quinolines

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The quinoline scaffold is a versatile fluorophore, and its absorption and emission characteristics can be finely tuned by the introduction of various substituents. Electron-donating groups, such as amino and alkoxy moieties, at the 2-position of the quinoline ring can significantly influence the electronic transitions, often leading to shifts in the absorption and emission spectra and affecting the fluorescence quantum yield.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For quinoline derivatives, the absorption spectra typically show bands corresponding to π-π* and n-π* transitions.[1]

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are generalized methodologies for the UV-Vis and fluorescence analysis of quinoline derivatives, based on common practices in the field.

3.1. Sample Preparation

-

Solvent Selection: A range of solvents with varying polarities should be used to assess the solvatochromic effects on the absorption and emission spectra. Common solvents include n-hexane, chloroform, isopropanol, and methanol.[2] All solvents should be of spectroscopic grade to minimize interference from impurities.

-

Concentration: For UV-Vis absorption measurements, stock solutions of the quinoline derivative are typically prepared in a high-purity solvent (e.g., chloroform) at a concentration of approximately 12.5 mM.[2] These are then diluted to a final concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M for analysis.[2] For fluorescence measurements, concentrations are often in a similar or slightly lower range to avoid inner filter effects.

-

Liposome Preparation (Optional): To study the behavior of the compound in a biomimetic environment, it can be incorporated into liposomes. The entrapment efficiency can be determined by UV-Vis spectroscopy by comparing the absorbance before and after removal of the free compound.[2]

3.2. UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for these measurements.

-

Measurement: A quartz cuvette with a path length of 1 cm is filled with the sample solution. A reference cuvette is filled with the corresponding pure solvent.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) and the corresponding absorbance are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

3.3. Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector is required.

-

Measurement: The sample is placed in a quartz cuvette. The excitation wavelength is set at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Data Acquisition: The emission spectrum is recorded, and the wavelength of maximum emission (λem) is identified. Both excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution (e.g., 5 nm).[3]

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:

ΦF,sample = ΦF,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Quantitative Data for Analogs of this compound

The following table summarizes the photophysical data for several quinoline derivatives that are structurally and electronically similar to this compound. This data provides a valuable reference for predicting the spectroscopic behavior of the target compound.

| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |

| 2-Aminoquinoline | Acetonitrile | 338 | - | 390 | 52 | 0.03 | [4] |

| 2-Aminoquinoline | Methanol | 340 | - | 405 | 65 | 0.01 | [4] |

| 2-Methoxyquinoline | Ethanol | 312, 324 | - | 340 | 16 | - | [5] |

| 7-Amino-4-(trifluoromethyl)quinoline | Dichloromethane | 368 | 6300 | 420 | 52 | 0.81 | [6] |

| 7-Amino-4-(trifluoromethyl)quinoline | Acetonitrile | 366 | 6200 | 439 | 73 | 0.53 | [6] |

| 7-Amino-4-(trifluoromethyl)quinoline | Methanol | 363 | 6100 | 473 | 110 | 0.08 | [6] |

Note: "-" indicates that the data was not available in the cited reference.

Visualizing Spectroscopic Processes and Workflows

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a quinoline derivative.

Caption: Experimental workflow for spectroscopic analysis.

5.2. Jablonski Diagram

The following Jablonski diagram illustrates the electronic transitions involved in absorption and fluorescence.

Caption: Jablonski diagram of electronic transitions.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2-(2-Aminoethoxy)quinoline in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry and biochemical research, demonstrating a broad spectrum of biological activities. This technical guide delves into the potential applications of a specific, yet under-researched derivative, 2-(2-Aminoethoxy)quinoline. Due to a scarcity of publicly available data on this exact compound, this paper provides a comprehensive overview of its close structural analogs. By examining the synthesis, biological activities, and mechanisms of action of similar quinoline-based compounds, we aim to extrapolate potential research avenues and applications for this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and biochemical potential of this promising molecule.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Derivatives of quinoline are known to possess a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2] The substitution pattern on the quinoline core is critical in determining its biological effects. The introduction of various functional groups at different positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.[3]

The 2-position of the quinoline ring is a common site for substitution, and the introduction of side chains containing amino and ether functionalities has been a strategy in the design of novel bioactive molecules. The "aminoethoxy" moiety, in particular, combines a flexible ether linkage with a basic amino group, features that can facilitate interactions with biological targets such as enzymes and receptors.

Synthesis of Quinoline Derivatives

A general workflow for such a synthesis is depicted below:

Figure 1: A potential synthetic workflow for this compound.

Potential Biochemical Applications Based on Structural Analogs

The biological activities of quinoline derivatives are highly dependent on their substitution patterns. By examining compounds with similar structural features to this compound, we can infer its potential areas of application.

Anticancer Activity

Numerous quinoline derivatives bearing aminoalkyl or aminoalkoxy side chains have demonstrated potent anticancer activity. For instance, derivatives of 7-(benzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine have shown significant antiproliferative effects against various human tumor cell lines, with IC50 values in the sub-micromolar range.[3] The mechanism of action for some of these compounds involves the activation of the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[3]

Table 1: Anticancer Activity of a Structurally Related Quinoline Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | HCT-116 (Colon) | < 1.0 | [3] |

| A549 (Lung) | < 1.0 | [3] | |

| MCF-7 (Breast) | < 1.0 | [3] |

The presence of an aminoethoxy side chain at the 2-position of the quinoline ring could potentially lead to interactions with key targets in cancer signaling pathways.

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of substituted quinoline compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Substituted quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.

Mechanisms of Action

1. Tyrosine Kinase Inhibition: Many quinoline-based compounds function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[1][2] By blocking the ATP-binding site of these kinases, quinoline derivatives can halt the downstream signaling pathways responsible for cell growth and proliferation.[1][2]

2. Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with the formation of microtubules by binding to tubulin, the fundamental protein component. This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.

3. PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[3][4] Several quinoline compounds have been developed to target and inhibit key kinases within this pathway, such as mTOR, leading to the suppression of tumor growth.[3][4]

4. Induction of Apoptosis: A common outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[5][6][7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected substituted quinoline compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | HL-60 (Leukemia) | 0.064 (mTOR inhibition) | [3] |

| Compound 24 | HCT-116 (Colon) | 0.11 | [8] |

| Compound 24 | PC-3 (Prostate) | 0.17 | [8] |

| Compound 24 | MCF-7 (Breast) | 0.04 | [8] |

| Quinoline 45 | EGFR inhibition | 0.005 | [1] |

| Quinoline 38 | PI3K inhibition | 0.72 | [4] |

| Quinoline 38 | mTOR inhibition | 2.62 | [4] |

| Compound HA-2l | mTOR inhibition | 0.066 | [9] |

| Compound HA-2c | mTOR inhibition | 0.075 | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogenic microorganisms has created an urgent need for the development of novel antimicrobial agents. Substituted quinolines have a long history of use as antimicrobial drugs and continue to be a promising scaffold for the discovery of new antibiotics and antifungals.

Mechanism of Action

The primary mechanism of action for many quinoline-based antimicrobials, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives prevent the bacterial cell from dividing and ultimately lead to cell death.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted quinoline compounds against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Iodo-quinoline derivative 4d | S. epidermidis | - | |

| Iodo-quinoline derivative 4t | S. epidermidis | - | |

| Iodo-quinoline derivative 4e | S. epidermidis | - | |

| Iodo-quinoline derivative 4c | S. epidermidis | - |

Antiviral Activity

Quinoline derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a broad spectrum of viruses. Their mechanisms of action are varied and often target different stages of the viral life cycle.[10]

Mechanisms of Action

1. Inhibition of Viral Entry: Some quinoline compounds, such as chloroquine, are thought to inhibit viral entry by increasing the pH of endosomes, which can prevent the conformational changes in viral proteins required for fusion with the host cell membrane.

2. Inhibition of Viral Replication: Other quinoline derivatives interfere with viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase or proteases, which are essential for the synthesis of new viral components.[10]

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected substituted quinoline compounds, expressed as EC50 values (the concentration required to inhibit 50% of viral activity).

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | - | [11] |

| Hydroxychloroquine | Coronaviruses | - | 0.12-12 | [11] |

| Amodiaquine | Coronaviruses | - | - | [11] |

| Ferroquine | Coronaviruses | - | - | [11] |

| Mefloquine | Coronaviruses | - | - | [11] |

| Compound 4 | Respiratory Syncytial Virus (RSV) | Vero | 8.6 (µg/mL) | [12] |

| Compound 6 | Yellow Fever Virus (YFV) | Vero | 3.5 (µg/mL) | [12] |

| Diarylpyrazolyl-substituted quinoline 19 | Dengue Virus 2 (DENV-2) | - | 0.81 | [10] |

| Compound 10a | HIV-1 | TZM-bl | 3.35 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted quinoline compounds have been investigated for their anti-inflammatory properties, with several derivatives showing promising activity.

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13][14] By inhibiting the activation of NF-κB, quinoline compounds can effectively suppress the inflammatory response.[13][15]

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of a selected quinoline derivative in an in vivo model.

| Compound | Assay | Animal Model | Inhibition (%) | Reference |

| Quinoline Derivative | Carrageenan-induced paw edema | Rat | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted quinoline compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Substituted quinoline compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the quinoline compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Susceptibility

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Materials:

-

Petri plates

-

Muller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile swabs

-

Sterile cork borer or well cutter

-

Substituted quinoline compounds (dissolved in a suitable solvent)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare and sterilize MHA and pour it into sterile Petri plates. Allow the agar to solidify.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Using a sterile swab, uniformly spread the inoculum over the entire surface of the MHA plate to create a lawn.

-

Allow the inoculum to dry for a few minutes.

-

Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

-

Add a defined volume (e.g., 50-100 µL) of the quinoline compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[17]

-

A larger zone of inhibition indicates greater antimicrobial activity.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Materials:

-

6-well or 12-well plates

-

Host cell line permissive to the virus

-

Virus stock of known titer

-

Cell culture medium

-

Substituted quinoline compounds

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the quinoline compound in cell culture medium.

-

Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Pre-incubate the virus with the compound dilutions for a specific time (e.g., 1 hour) at 37°C.

-

Remove the medium from the cell monolayers and infect the cells with the virus-compound mixture.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and wash the cells with medium.

-

Add the overlay medium containing the respective concentrations of the quinoline compound to each well.[18]

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Fix the cells and stain with a staining solution to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.[19]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Substituted quinoline compounds

-

Positive control (e.g., indomethacin)

-

Vehicle control

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the quinoline compound, positive control, or vehicle to different groups of animals (e.g., by oral gavage or intraperitoneal injection).

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16][20]

-

Measure the paw volume of each animal using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

-

The increase in paw volume is a measure of edema.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[20]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by substituted quinoline compounds and a general experimental workflow for their biological evaluation.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by a substituted quinoline compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline inhibitor.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.

General Experimental Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of substituted quinoline compounds.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. malariaworld.org [malariaworld.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 19. researchgate.net [researchgate.net]

- 20. phytopharmajournal.com [phytopharmajournal.com]

Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in the realm of fluorescence chemistry and drug discovery. Its inherent photophysical properties, coupled with the versatility for chemical modification, have led to the development of a vast array of fluorogenic derivatives with tailored applications. This technical guide provides an in-depth exploration of the core principles governing the fluorescence of quinoline derivatives, detailed experimental methodologies, and their significant applications, particularly in the context of anticancer research.

Core Fluorogenic Principles of Quinoline Derivatives

The fluorescence of quinoline derivatives is intrinsically linked to their electronic structure. The fusion of a benzene and a pyridine ring creates a π-conjugated system that can be readily excited by UV-visible light. The subsequent relaxation to the ground state can occur via the emission of a photon, resulting in fluorescence. The efficiency and characteristics of this fluorescence are highly dependent on the nature and position of substituents on the quinoline ring. Several key mechanisms govern the fluorogenic behavior of these compounds:

-

Photoinduced Electron Transfer (PET): In many quinoline-based sensors, a fluorophore is linked to a receptor unit. In the 'off' state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a 'turn-on' of fluorescence.[1][2][3]

-

Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-accepting groups on the quinoline scaffold can lead to a significant redistribution of electron density upon photoexcitation.[4][5][6] This ICT process often results in a large Stokes shift and high sensitivity to the polarity of the microenvironment.

-

Excited-State Intramolecular Proton Transfer (ESIPT): Quinoline derivatives bearing both a proton-donating and a proton-accepting group in close proximity can undergo proton transfer in the excited state. This process leads to the formation of a transient tautomer with a distinct, often red-shifted, fluorescence emission.[7][8][9][10][11][12][13]

-

Aggregation-Induced Emission (AIE): Certain quinoline derivatives are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. This AIE phenomenon is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways.[14][15][16][17][18][19]

These fundamental mechanisms are harnessed to design quinoline-based fluorescent probes for a wide range of analytes and biological processes.

Quantitative Photophysical Data

The following tables summarize key photophysical properties of selected quinoline derivatives from the literature, providing a comparative overview for researchers.

| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| pH Sensors | ||||||

| DMAQ derivatives | 405 | 425-700 | - | - | pH 2-11 | [20] |

| Metal Ion Sensors | ||||||

| Sensor for Fe³⁺ | 314 | - | - | - | - | [21] |

| QP2 for Zn²⁺ | - | 524 | - | - | DMSO/H₂O | [19] |

| Anticancer Agents | ||||||

| Styrylquinolines | 360-380 | >500 | >6500 | up to 0.079 | Various | [22][23] |

| General Fluorophores | ||||||

| Imidazo[5,1-a]isoquinolines | 330-350 | 440-460 | 6464-8611 | 0.09-0.37 | Dichloromethane | [24] |

Note: This table is a representative sample and not an exhaustive list. "-" indicates data not specified in the cited source.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of quinoline-based fluorophores. Below are representative methodologies cited in the literature.

General Synthesis of 8-Hydroxyquinoline Derivatives

The Skraup and Friedländer syntheses are classical methods for constructing the quinoline core.[25] Modern approaches often involve metal-catalyzed cross-coupling reactions to introduce diverse functionalities.[20][26]

Example: Synthesis of an 8-Hydroxyquinoline-based Schiff Base Sensor [27]

-

Starting Materials: 8-hydroxyquinoline-2-carbaldehyde and a substituted aniline derivative.

-

Solvent: Toluene.

-

Reaction: The starting materials are dissolved in toluene and heated at 105 °C for 4 hours.

-

Purification: The solvent is evaporated, and the resulting solid is purified by recrystallization to yield the final Schiff base product.

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a quinoline derivative can be determined using a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescent standard that absorbs at a similar wavelength to the quinoline sample (e.g., quinine sulfate, rhodamine 6G).[24]

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard.

-

Calculation: The quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

η_s and η_r are the refractive indices of the sample and reference solutions, respectively.

-

Signaling Pathways and Mechanistic Diagrams

The fluorogenic properties of quinoline derivatives are often modulated by their interaction with specific analytes or their local environment. The following diagrams, rendered in DOT language, illustrate the fundamental mechanisms.

Photoinduced Electron Transfer (PET)

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. almacgroup.com [almacgroup.com]

- 3. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00639B [pubs.rsc.org]

- 10. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excited-state intramolecular proton-transfer-induced charge transfer of polyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile [mdpi.com]

- 17. Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 20. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iris.unito.it [iris.unito.it]

- 25. rroij.com [rroij.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to 2-(2-Aminoethoxy)quinoline in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among the myriad of quinoline derivatives, 2-(2-Aminoethoxy)quinoline has emerged as a particularly valuable building block for the construction of complex, biologically active molecules. Its bifunctional nature, possessing both a reactive primary amine and a quinoline core, allows for diverse chemical modifications, leading to the synthesis of novel compounds with significant potential in drug discovery. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and visualizations to aid researchers in harnessing its synthetic utility.

Synthesis of the Core Moiety: this compound

The most common and efficient method for the preparation of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with ethanolamine. 2-Chloroquinoline is a readily available and frequently used starting material for this transformation.

Reaction Scheme: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 2-chloroquinoline and ethanolamine.

Materials:

-

2-Chloroquinoline

-

Ethanolamine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloroquinoline (1.0 eq) in DMF, add ethanolamine (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-90% |

| Reaction Time | 4-12 hours |

| Purity (post-chromatography) | >95% |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 78-82 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Application as a Building Block in Complex Molecule Synthesis

The primary amine of this compound serves as a versatile handle for the introduction of various functionalities, enabling the construction of diverse molecular architectures. Common reactions involving the amino group include acylation, sulfonylation, reductive amination, and urea/thiourea formation.

Synthesis of Amide Derivatives

The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides readily forms amide derivatives. These amides are prevalent in many biologically active compounds.

Reaction Workflow: Amide Synthesis

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of an Amide Derivative

Materials:

-

This compound

-

4-Chlorobenzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Representative Amide Synthesis:

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 2-4 hours |

Synthesis of Sulfonamide Derivatives

Sulfonamides are another important class of functional groups in medicinal chemistry. They can be readily synthesized by reacting this compound with sulfonyl chlorides in the presence of a base.

Reaction Workflow: Sulfonamide Synthesis

Caption: Workflow for the synthesis of sulfonamide derivatives.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine.

-

Cool the solution to 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 6-12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer, concentrate, and purify the product.

Biological Significance of Derived Molecules

Derivatives of this compound have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents. The specific biological target and signaling pathway are highly dependent on the nature of the substituent attached to the aminoethoxy side chain. For instance, certain sulfonamide derivatives have shown inhibitory activity against specific kinases, a class of enzymes often implicated in cancer progression.

Illustrative Signaling Pathway Involvement

Caption: Potential inhibition of a kinase signaling pathway by a bioactive quinoline derivative.

This diagram illustrates a simplified model where a complex molecule derived from this compound acts as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation. This is a common mechanism of action for many targeted cancer therapies.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery and development. Its straightforward synthesis and the reactivity of its primary amine allow for the creation of a wide range of derivatives. The quinoline core provides a privileged scaffold that is frequently found in bioactive compounds. By utilizing the experimental protocols and understanding the synthetic potential outlined in this guide, researchers can effectively employ this compound to generate novel chemical entities with the potential for significant therapeutic impact.

A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The substituent at the 2-position of the quinoline ring system is a critical determinant of these properties, influencing everything from molecular conformation and electronic structure to receptor binding and photochemical behavior. While specific theoretical and computational studies on 2-(2-Aminoethoxy)quinoline are not extensively available in the public domain, a wealth of research on analogous 2-substituted quinolines provides a robust framework for understanding its potential characteristics. This technical guide synthesizes findings from computational analyses of various 2-alkoxy and 2-amino quinoline derivatives to project the theoretical landscape of this compound, offering insights for future research and development.

Computational Methodologies: A Standard Protocol

The theoretical investigation of quinoline derivatives typically employs a combination of Density Functional Theory (DFT) for electronic structure calculations and molecular docking for simulating protein-ligand interactions. These computational techniques provide a powerful lens to predict and rationalize the physicochemical and biological properties of these molecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties.

Typical Experimental Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package is commonly used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[1]

-

Basis Set: The 6-311++G(d,p) basis set is often chosen to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms.[2][3]

-

Calculations Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.[4]

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand) might interact with a protein target.

Typical Experimental Protocol:

-

Software: AutoDock Vina or similar docking programs are standard tools.[5]

-

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Preparation of the Ligand: The 3D structure of the quinoline derivative is generated and optimized using a program like ChemDraw or Avogadro, followed by energy minimization using a force field like MMFF94.

-

Docking Simulation: The ligand is placed in a defined grid box encompassing the active site of the receptor. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity (typically in kcal/mol).

-

Analysis of Results: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data extracted from computational studies on various 2-substituted quinoline derivatives. This data provides a baseline for predicting the properties of this compound.

| Quinoline Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Novel Quinoline Derivative | B3LYP/6-311+G(d,p) | -6.814 | -2.734 | 4.08 | [4] |

| 2F6M3CQ | B3LYP/6-311G* | Not Specified | Not Specified | Not Specified | [1] |

| Quinoline Derivatives (A-E) | B3LYP/6-311+G | -0.207 to -0.231 | -0.046 to -0.070 | 0.130 to 0.1609 |

Table 1: Frontier Molecular Orbital Energies of 2-Substituted Quinoline Derivatives.

| Quinoline Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| 2F6M3CQ | Mpro protein of SARS-CoV-2 | -5.5 | Not Specified | [1] |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 | Not Specified | [5] |

| Chloroquine | Mpro protein of SARS-CoV-2 | -4.5 | Not Specified | [1] |

Table 2: Molecular Docking Results of Quinoline Derivatives.

Visualizations: Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the typical workflows and conceptual relationships in the computational study of quinoline derivatives.

Conclusion and Future Directions

The theoretical and computational studies of 2-substituted quinoline derivatives provide a solid foundation for predicting the properties of this compound. The methodologies outlined, combining DFT and molecular docking, are well-established for elucidating the electronic structure and potential biological activity of such compounds. The presented data on analogous molecules suggest that this compound likely possesses a significant HOMO-LUMO gap, indicative of good chemical stability, and the potential for specific interactions within biological targets, driven by its hydrogen bonding capabilities and flexible side chain.

Future research should focus on the direct synthesis and computational analysis of this compound to validate these predictions. Experimental spectroscopic studies (FTIR, NMR) should be performed and compared with theoretical calculations to confirm the optimized geometry and vibrational modes. Furthermore, molecular docking and dynamics simulations against specific biological targets, guided by the predicted interaction modes, will be crucial in exploring its therapeutic potential. This integrated approach of theoretical predictions and experimental validations will undoubtedly accelerate the discovery and development of novel quinoline-based compounds for a wide range of applications.

References

- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling with 2-(2-Aminoethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a versatile class of fluorophores utilized in a wide range of biological and pharmaceutical research applications, including bio-imaging, molecular sensing, and drug delivery tracking.[1][2] Their favorable photophysical properties, such as significant Stokes shifts and environmental sensitivity, make them valuable tools for elucidating complex biological processes. 2-(2-Aminoethoxy)quinoline is a functionalized quinoline derivative possessing a primary amine, which allows for its covalent attachment to various biomolecules.

These application notes provide a detailed, representative protocol for the fluorescent labeling of proteins using this compound via a two-step carbodiimide-mediated coupling reaction. This method targets accessible carboxyl groups (aspartic and glutamic acid residues) or the C-terminus of the protein. Additionally, protocols for characterization of the resulting conjugate are provided.

Principle of the Labeling Reaction

The covalent conjugation of this compound to a protein is achieved through a two-step process. First, the carboxyl groups on the protein are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. In the second step, the primary amine of this compound reacts with the NHS ester, forming a stable amide bond and covalently linking the fluorophore to the protein.

Quantitative Data Summary

The following table summarizes representative photophysical properties of quinoline-based fluorophores and typical parameters for protein labeling. Note that the specific values for this compound may vary depending on the solvent, pH, and conjugation state.

| Parameter | Representative Value | Reference |

| Photophysical Properties | ||

| Excitation Maximum (λex) | 330 - 360 nm | [3] |

| Emission Maximum (λem) | 430 - 500 nm | [3][4] |

| Molar Extinction Coefficient (ε) | 5,000 - 25,000 M⁻¹cm⁻¹ | [5][6] |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 | [7][8] |

| Labeling Parameters | ||

| Recommended Molar Ratio (Dye:Protein) | 10:1 to 20:1 | [1] |

| Typical Degree of Labeling (DOL) | 2 - 8 | [9] |

| Protein Concentration for Labeling | 2 - 10 mg/mL | [10][11] |

Experimental Protocols

Materials and Reagents

-

Protein of interest (e.g., antibody, enzyme)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-8.5

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: Two-Step Protein Labeling

This protocol is designed for labeling 1-5 mg of a typical IgG antibody. Optimization may be required for other proteins.

Step 1: Protein Preparation and Activation

-

Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using dialysis or a desalting column.

-

Prepare a fresh 10 mg/mL solution of EDC in anhydrous DMF or DMSO.

-

Prepare a fresh 10 mg/mL solution of NHS in anhydrous DMF or DMSO.

-

To the protein solution, add EDC and NHS to a final concentration of 5 mM each.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

Step 2: Fluorescent Labeling

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately following the activation step, add the this compound solution to the activated protein solution. A molar excess of 10-20 fold of the dye over the protein is recommended.[1]

-

Adjust the pH of the reaction mixture to 8.0-8.5 by adding Labeling Buffer.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

Step 3: Quenching and Purification

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 30-60 minutes at room temperature.[10] This step hydrolyzes unreacted NHS esters and removes weakly bound fluorophores.

-

Purify the fluorescently labeled protein from excess dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which typically elute first and can be identified by their color and/or by monitoring absorbance at 280 nm and the excitation maximum of the dye.

Protocol 2: Characterization of the Labeled Protein

1. Determination of Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the quinoline dye (A_max).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

Where:

-

CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = A_max / ε_dye

Where ε_dye is the molar extinction coefficient of the dye at its A_max.

-

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration

2. Functional Analysis

It is crucial to assess whether the labeling process has affected the biological activity of the protein. The specific assay will depend on the protein being labeled (e.g., ELISA for antibodies, enzyme activity assay for enzymes). A comparison of the activity of the labeled protein to the unlabeled protein should be performed.

Visualizations

Caption: Experimental workflow for fluorescent labeling.

References

- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 2. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PhotochemCAD | Quinoline Yellow [photochemcad.com]

- 7. researchgate.net [researchgate.net]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 9. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Application Notes: 2-(2-Aminoethoxy)quinoline as a Fluorescent Probe for pH Sensing

Introduction

2-(2-Aminoethoxy)quinoline is a synthetic fluorescent probe designed for the sensitive detection of pH variations in aqueous environments. As a member of the quinoline family, its fluorescence properties are intrinsically linked to the protonation state of its nitrogen atoms. The presence of the aminoethoxy side chain provides a readily protonatable site, which, in conjunction with the quinoline ring nitrogen, modulates the molecule's electronic structure and, consequently, its fluorescence emission. This makes this compound a potentially valuable tool for pH monitoring in various research applications, from cellular biology to materials science.

Principle of Operation

The pH-sensing mechanism of aminoquinoline derivatives is based on the modulation of their electronic properties upon protonation and deprotonation. In acidic conditions, the lone pair of electrons on the nitrogen atoms becomes involved in bonding with a proton. This alteration in the electronic distribution within the molecule affects the intramolecular charge transfer (ICT) character, leading to changes in the fluorescence emission spectrum, including shifts in wavelength and intensity. Typically, the protonated form of the fluorophore will exhibit different excitation and emission maxima compared to its deprotonated form. This ratiometric or intensiometric change in fluorescence can be correlated to the pH of the surrounding medium.

Applications

-

Cellular Biology: Measurement of intracellular pH in various organelles and monitoring of cellular processes involving pH changes, such as endocytosis and apoptosis.

-

Drug Development: Screening of drug candidates that may alter cellular pH and for monitoring drug delivery systems that are pH-responsive.

-

Environmental Science: Monitoring of pH in aqueous samples, such as rivers and lakes.

-

Materials Science: Incorporation into polymer matrices for the development of pH-sensitive materials and sensors.

Photophysical Properties

| Property | Dansyl-8-aminoquinoline (DAQ)[1] | Aminoquinoxaline (QC1)[2] | 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol (HL)[3] |

| pKa | 5.73 and 8.56 | 2.61-3.07 and 9.32-10.25 | Not Specified |